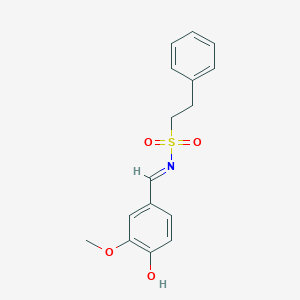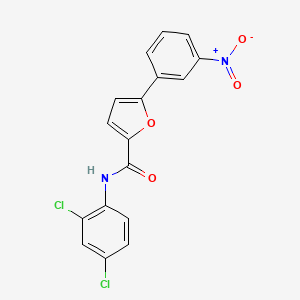![molecular formula C14H21N3O2S B6029316 N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6029316.png)
N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide, also known as CCT245737, is a small molecule inhibitor that has been identified as a potential anticancer agent. It belongs to the class of compounds known as cyclin-dependent kinase inhibitors, which have shown promise in the treatment of various types of cancer. In
作用機序
N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. It has been shown to selectively inhibit CDK1, CDK2, and CDK9, which are involved in different stages of the cell cycle. In addition, this compound can also inhibit the activity of other kinases, such as polo-like kinase 1 (PLK1) and aurora kinase A (AURKA), which are involved in mitosis and cytokinesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and context. In cancer cells, it induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In normal cells, it has minimal effects on cell viability and proliferation. It has also been shown to enhance the efficacy of radiation and chemotherapy by sensitizing cancer cells to these treatments. In addition, this compound can inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
実験室実験の利点と制限
One advantage of N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide is its selectivity for CDKs, which allows for targeted inhibition of cell cycle progression in cancer cells. It also has a relatively low toxicity profile, making it a promising candidate for combination therapies with other anticancer agents. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This can be addressed by formulating it as a prodrug or using suitable solubilizing agents.
将来の方向性
There are several future directions for the development of N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide as an anticancer agent. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound, which can guide patient selection and personalized treatment. Finally, the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors, can enhance its therapeutic potential and overcome resistance mechanisms.
合成法
The synthesis of N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression and proliferation. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of other anticancer agents, such as radiation and chemotherapy.
特性
IUPAC Name |
N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-9-8-12(18)17-14(15-9)20-10(2)13(19)16-11-6-4-3-5-7-11/h8,10-11H,3-7H2,1-2H3,(H,16,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAGZVDIYUPGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC(C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6029236.png)
![N-isopropyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6029237.png)
![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)
![methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)
![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6029302.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)
![11-{[2-(2-hydroxyethoxy)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B6029315.png)

![N-(2-fluorophenyl)-3-{1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6029339.png)